molecular formula C24H23FN2O5S B6561485 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide CAS No. 946382-04-3

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide

Cat. No.: B6561485
CAS No.: 946382-04-3
M. Wt: 470.5 g/mol
InChI Key: LAQKVMMCWNUIDL-UHFFFAOYSA-N
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Description

The compound “N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide” is a complex organic molecule. It contains a tetrahydroquinoline group, a fluorobenzenesulfonyl group, and a dimethoxybenzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the fluorobenzenesulfonyl group, and the attachment of the dimethoxybenzamide group . The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are attached.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinoline group would provide a cyclic structure, while the fluorobenzenesulfonyl and dimethoxybenzamide groups would likely be attached at specific positions on this ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The tetrahydroquinoline group is a common structure in many alkaloids and is known to participate in various chemical reactions . The fluorobenzenesulfonyl group could potentially undergo reactions involving the sulfonyl group or the fluorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorobenzenesulfonyl group could potentially increase the compound’s stability and resistance to metabolic degradation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds containing a tetrahydroquinoline group are found in many natural products and pharmaceuticals, suggesting that this compound could have potential uses in medicinal chemistry .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-21-6-3-7-22(32-2)23(21)24(28)26-18-10-13-20-16(15-18)5-4-14-27(20)33(29,30)19-11-8-17(25)9-12-19/h3,6-13,15H,4-5,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQKVMMCWNUIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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